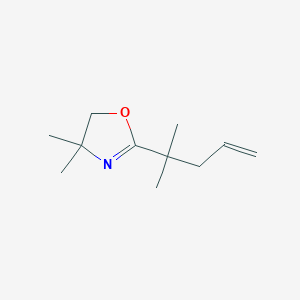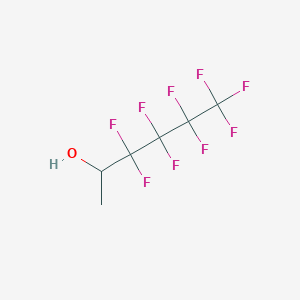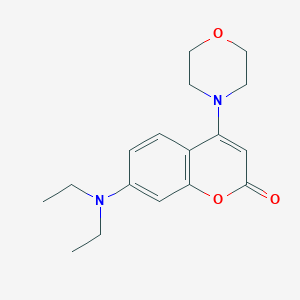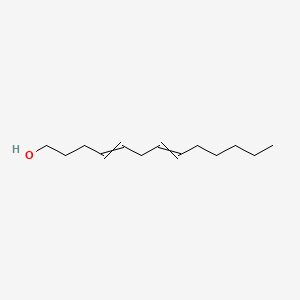
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is a steroid compound with the molecular formula C21H35NO3 It is a derivative of androstane, a type of steroid hormone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane typically involves multiple steps, starting from simpler steroid precursors. One common method involves the hydroxylation of androstane derivatives, followed by the introduction of the methoxycarbamoyl group at the 17-alpha position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a carbonyl group may produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves its interaction with specific molecular targets, such as androgen receptors. It may modulate the activity of these receptors, influencing various physiological processes. The pathways involved include the regulation of gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstanediol: A derivative of dihydrotestosterone (DHT) with similar structural features.
Androstenol: A pheromone with a similar steroid backbone.
Uniqueness
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is unique due to its specific functional groups and their positions on the steroid backbone
Eigenschaften
CAS-Nummer |
126054-46-4 |
|---|---|
Molekularformel |
C21H35NO3 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
methyl N-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI-Schlüssel |
CEZKLEHYJURHTB-VTBMCCKRSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4NC(=O)OC)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)




![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)

![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)


![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
